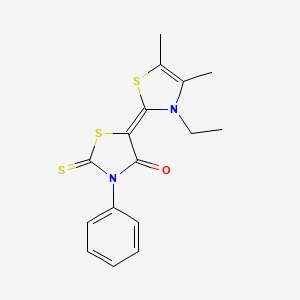![molecular formula C19H20Cl2N4O3 B15011284 2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15011284.png)
2-(2,4-Dichlorophenoxy)-N-({N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy and dimethylaminophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of the 2,4-dichlorophenoxy intermediate through a nucleophilic substitution reaction.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst to form the hydrazone derivative.
Acylation: The final step involves the acylation of the hydrazone derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, hydrazine derivatives, and substituted phenoxy compounds.
科学研究应用
2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorophenyl 2,4-Dichlorobenzoate
- 2,4-Dichlorophenyl 2-Chlorobenzoate
- 3,4-Dichlorophenyl 2-(2,4-Dichlorophenoxy)acetate
- 2,4-Dichlorophenyl N-(2,5-Difluorophenyl)carbamate
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenoxy)-N-({N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide stands out due to its unique hydrazone linkage and the presence of both dichlorophenoxy and dimethylaminophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C19H20Cl2N4O3 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H20Cl2N4O3/c1-25(2)15-6-3-13(4-7-15)10-23-24-18(26)11-22-19(27)12-28-17-8-5-14(20)9-16(17)21/h3-10H,11-12H2,1-2H3,(H,22,27)(H,24,26)/b23-10+ |
InChI 键 |
MIJBIKUKLJCITL-AUEPDCJTSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B15011206.png)
![2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B15011215.png)
![3-(methylsulfanyl)-5-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile](/img/structure/B15011227.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)-6-methylbenzenesulfonamide]](/img/structure/B15011242.png)
![(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B15011256.png)
![(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15011274.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15011294.png)
![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)

![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-phenoxyethanone](/img/structure/B15011310.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011314.png)

